(R)-(3-Fluoropyrrolidin-3-YL)methanol
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Overview
Description
®-(3-Fluoropyrrolidin-3-YL)methanol is a chemical compound with the molecular formula C5H10FNO It is a fluorinated pyrrolidine derivative, which means it contains a pyrrolidine ring with a fluorine atom attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Fluoropyrrolidin-3-YL)methanol typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the fluorine atom into the pyrrolidine ring. One common method involves the reduction of a fluorinated pyrrolidine derivative using a suitable reducing agent. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of ®-(3-Fluoropyrrolidin-3-YL)methanol may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include steps such as purification and isolation to obtain the compound in its pure form. Industrial production methods aim to maximize yield and minimize costs while ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-(3-Fluoropyrrolidin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
®-(3-Fluoropyrrolidin-3-YL)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ®-(3-Fluoropyrrolidin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-(3-Fluoropyrrolidin-3-YL)methanol include:
- ®-3-Hydroxypyrrolidine
- ®-3-Chloropyrrolidine
- ®-3-Bromopyrrolidine
Uniqueness
The uniqueness of ®-(3-Fluoropyrrolidin-3-YL)methanol lies in the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to other pyrrolidine derivatives. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C5H10FNO |
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Molecular Weight |
119.14 g/mol |
IUPAC Name |
[(3R)-3-fluoropyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2/t5-/m1/s1 |
InChI Key |
RWOGZQDBFUFMSJ-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@]1(CO)F |
Canonical SMILES |
C1CNCC1(CO)F |
Origin of Product |
United States |
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